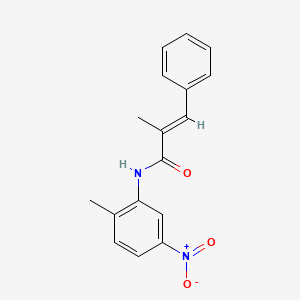
2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylacrylamide, also known as MMNPA, is a chemical compound that has been the subject of scientific research due to its potential use in various applications. MMNPA is a yellow crystalline powder that is soluble in organic solvents such as dimethylformamide and chloroform.
作用机制
The mechanism of action of 2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylacrylamide is not fully understood. However, it has been suggested that 2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylacrylamide may act as a photosensitizer by generating reactive oxygen species upon exposure to light. These reactive oxygen species can then damage cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylacrylamide has low toxicity and does not cause significant damage to healthy cells. However, 2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylacrylamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylacrylamide has also been shown to inhibit the growth of cancer cells in vitro.
实验室实验的优点和局限性
One advantage of 2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylacrylamide is its low toxicity, which makes it a promising candidate for use in photodynamic therapy. However, one limitation of 2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylacrylamide is its low solubility in water, which can make it difficult to use in certain applications.
未来方向
Further research is needed to fully understand the mechanism of action of 2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylacrylamide and its potential use in various applications. One future direction could be to investigate the use of 2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylacrylamide as a photosensitizer in combination with other therapies for the treatment of cancer. Another future direction could be to develop methods to improve the solubility of 2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylacrylamide in water, which could expand its potential applications. Additionally, future research could focus on the synthesis of 2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylacrylamide derivatives with improved properties.
合成方法
2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylacrylamide can be synthesized using a reaction between 2-methyl-5-nitroaniline and phenylacrylic acid. The reaction is carried out in the presence of a catalyst such as phosphorus oxychloride and an organic solvent such as chloroform. The resulting product is then purified by recrystallization. The yield of 2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylacrylamide is typically around 50%.
科学研究应用
2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylacrylamide has been studied for its potential use in various applications such as in the field of organic electronics, as a fluorescent probe for detecting DNA, and as a potential anti-cancer drug. 2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylacrylamide has also been studied for its potential use as a photosensitizer in photodynamic therapy.
属性
IUPAC Name |
(E)-2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12-8-9-15(19(21)22)11-16(12)18-17(20)13(2)10-14-6-4-3-5-7-14/h3-11H,1-2H3,(H,18,20)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTMYRAGRKNIPD-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)/C(=C/C2=CC=CC=C2)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylprop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-ethyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5779296.png)
![dimethyl 2-[(ethylsulfonyl)amino]terephthalate](/img/structure/B5779304.png)
![5-phenyl-2-[4-(2-thienyl)-1,3-thiazol-2-yl]-2,4-pentadienenitrile](/img/structure/B5779314.png)




![1-[(2,4-dimethylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5779342.png)



![2-{[3-(4-morpholinyl)-3-oxopropyl]thio}-1,3-benzoxazole](/img/structure/B5779365.png)
![N-[4-(diethylamino)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5779381.png)